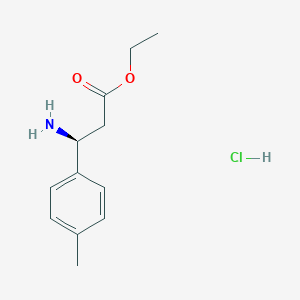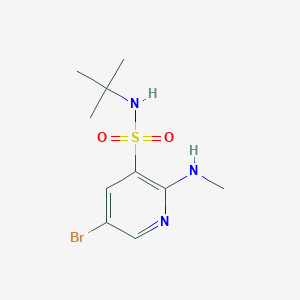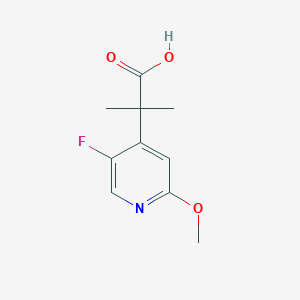![molecular formula C17H17NO3 B13086085 Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is a chemical compound with the molecular formula C17H17NO3. It is a derivative of dibenzo[b,d]furan, a heterocyclic compound containing fused benzene and furan rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate typically involves the reaction of dibenzo[b,d]furan derivatives with isopropylamine and methylating agents. One common method involves the use of α-chloro ketones and β-dicarbonyl compounds . For example, the condensation of acetylacetone with ethyl bromopyruvate can lead to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl furan-2-carboxylate
- Methyl pyromucate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Uniqueness
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused benzene and furan rings, combined with the isopropylamino and carboxylate groups, make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
methyl 2-(propan-2-ylamino)dibenzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-10(2)18-14-8-12-11-6-4-5-7-15(11)21-16(12)9-13(14)17(19)20-3/h4-10,18H,1-3H3 |
Clé InChI |
GUANMBOQQHGFJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


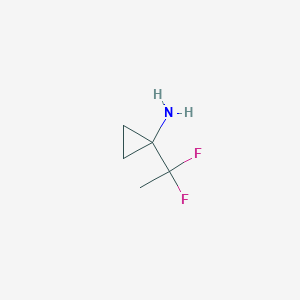
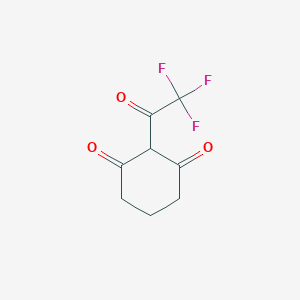
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
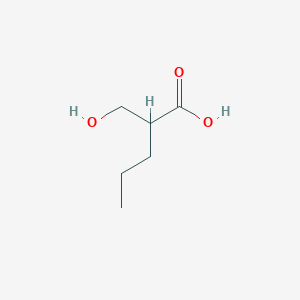

![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)
![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)

